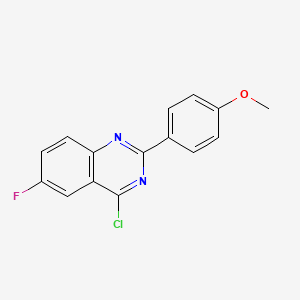

4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline

Description

International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, reflecting its precise structural arrangement and substitution pattern. The molecular formula C₁₅H₁₀ClFN₂O indicates a complex heterocyclic structure containing fifteen carbon atoms, ten hydrogen atoms, one chlorine atom, one fluorine atom, two nitrogen atoms, and one oxygen atom. This molecular composition yields a molecular weight of 288.70 grams per mole, as determined through high-resolution mass spectrometry analysis. The compound is registered under Chemical Abstracts Service number 885277-16-7, providing a unique identifier for scientific and commercial applications.

The structural representation through Simplified Molecular Input Line Entry System notation is COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)F)C(=N2)Cl, which clearly delineates the connectivity pattern and stereochemical arrangement. The International Chemical Identifier string InChI=1S/C15H10ClFN2O/c1-20-11-5-2-9(3-6-11)15-18-13-7-4-10(17)8-12(13)14(16)19-15/h2-8H,1H3 provides standardized chemical information that enables unambiguous identification across different chemical databases and computational platforms. The corresponding International Chemical Identifier Key LICKURMOFWYMQR-UHFFFAOYSA-N serves as a condensed hash representation for efficient database searching and cross-referencing.

The exact mass determination through high-resolution mass spectrometry reveals a precise value of 288.0465688 Daltons, confirming the molecular formula and isotopic composition. Physicochemical property calculations indicate an octanol-water partition coefficient logarithm value of 4.5, suggesting moderate lipophilicity that may influence biological membrane permeability and distribution characteristics. The compound contains zero hydrogen bond donors and four hydrogen bond acceptors, parameters that are crucial for understanding potential protein-drug interactions and binding affinities. The rotatable bond count of two indicates limited conformational flexibility, which may contribute to specific binding selectivity in biological systems.

Crystallographic Data and X-ray Diffraction Studies

Crystal structure analysis of quinazoline derivatives provides fundamental insights into molecular geometry, intermolecular interactions, and solid-state packing arrangements. While specific single-crystal X-ray diffraction data for this compound are not directly reported in the available literature, related quinazoline compounds demonstrate characteristic crystallographic features that inform our understanding of this compound's structural properties. Analogous compounds in the quinazoline family typically crystallize in common space groups such as P2₁/n or similar monoclinic systems, with unit cell parameters that reflect the molecular dimensions and packing efficiency.

The crystal structure of closely related halogenated quinazoline derivatives reveals that the quinazoline ring system adopts a planar conformation, with minimal deviation from coplanarity due to the aromatic character of both fused rings. The 4-methoxyphenyl substituent at the 2-position typically exhibits a small dihedral angle with respect to the quinazoline plane, often ranging from 5° to 15°, which optimizes conjugation while minimizing steric hindrance. This near-planar arrangement facilitates π-π stacking interactions between adjacent molecules in the crystal lattice, contributing to the overall stability of the solid-state structure.

Intermolecular interactions in halogenated quinazoline crystals commonly include halogen bonding, particularly involving the chlorine and fluorine substituents, which can form directional contacts with electron-rich regions of neighboring molecules. The methoxy group frequently participates in weak hydrogen bonding interactions through its oxygen atom, creating additional stabilization within the crystal framework. The packing motifs often exhibit characteristic tape or sheet structures, with molecules arranged to maximize favorable intermolecular contacts while minimizing unfavorable steric clashes.

Hirshfeld surface analysis of related quinazoline structures indicates that hydrogen-hydrogen contacts typically account for approximately 25% of the total intermolecular interactions, while carbon-hydrogen contacts contribute around 20%. Halogen-hydrogen interactions, particularly involving chlorine and fluorine atoms, represent significant contributors to the overall crystal stability, often accounting for 10-15% of the total intermolecular contacts. These crystallographic insights provide valuable information for understanding the solid-state behavior and potential polymorphic variations of this compound.

Spectroscopic Characterization (Proton Nuclear Magnetic Resonance, Carbon-13 Nuclear Magnetic Resonance, Fourier Transform Infrared Spectroscopy, Mass Spectrometry)

Proton nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen environments in this compound. The methoxy group protons typically appear as a sharp singlet around 3.83-3.94 parts per million, representing the three equivalent methyl hydrogen atoms attached to the oxygen substituent. The aromatic protons of the 4-methoxyphenyl ring exhibit characteristic patterns, with the protons ortho to the methoxy group appearing as doublets around 7.11-7.15 parts per million, while the meta protons typically resonate around 7.81-7.86 parts per million. The quinazoline ring protons show distinct chemical shifts reflecting their unique electronic environments, with the proton at the 5-position appearing around 8.15-8.26 parts per million and the 8-position proton resonating around 8.57-8.79 parts per million.

The coupling patterns observed in the proton nuclear magnetic resonance spectrum reveal important structural information about the substitution pattern and electronic effects. The fluorine substituent at the 6-position introduces additional coupling complexity, creating doublet-of-doublets patterns for adjacent aromatic protons due to both proton-proton and proton-fluorine coupling interactions. The chemical shift values are significantly influenced by the electron-withdrawing effects of the halogen substituents, which deshield nearby protons and cause downfield shifts compared to unsubstituted quinazoline systems.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information by revealing the carbon environments throughout the molecule. The methoxy carbon typically appears around 55.7-55.9 parts per million, while the quaternary carbon of the methoxy-substituted aromatic ring resonates around 161.0 parts per million. The quinazoline ring carbons exhibit characteristic chemical shifts, with the electron-deficient carbons bearing halogen substituents appearing significantly downfield due to the deshielding effects of chlorine and fluorine atoms. The carbon bearing the fluorine substituent shows characteristic coupling to fluorine, resulting in a doublet pattern with a coupling constant typically ranging from 240-260 Hertz.

| Spectroscopic Parameter | Value Range | Observation |

|---|---|---|

| Methoxy ¹H Chemical Shift | 3.83-3.94 ppm | Sharp singlet, 3H |

| Aromatic ¹H Chemical Shifts | 7.11-8.79 ppm | Multiple patterns |

| Methoxy ¹³C Chemical Shift | 55.7-55.9 ppm | Singlet |

| Quaternary ¹³C Chemical Shift | 161.0 ppm | Characteristic downfield |

| Mass Spectrometry Base Peak | 288.70 m/z | Molecular ion |

Fourier transform infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups and provide information about molecular vibrations. The carbon-carbon stretching vibrations of the aromatic rings typically appear around 1,600-1,650 wavenumbers, while carbon-nitrogen stretching modes in the quinazoline system occur around 1,480-1,535 wavenumbers. The methoxy group exhibits characteristic carbon-oxygen stretching around 1,270-1,275 wavenumbers, and the aromatic carbon-hydrogen bending modes appear in the fingerprint region around 750-850 wavenumbers. The presence of halogen substituents influences the overall vibrational pattern, particularly affecting the aromatic ring breathing modes and out-of-plane deformation vibrations.

Mass spectrometry analysis confirms the molecular composition and provides fragmentation pattern information that supports structural assignment. The molecular ion peak appears at mass-to-charge ratio 288.70, corresponding to the calculated molecular weight. Characteristic fragmentation patterns include loss of the methoxy group (mass difference of 31 atomic mass units) and various aromatic ring fragmentations that provide additional structural confirmation. High-resolution mass spectrometry enables precise determination of the elemental composition, confirming the presence of the expected isotope patterns for chlorine and fluorine substituents.

Computational Chemistry Studies (Density Functional Theory Calculations, Molecular Orbital Analysis)

Density functional theory calculations provide comprehensive insights into the electronic structure, molecular geometry, and reactivity properties of this compound. Geometry optimization studies using the B3LYP functional with 6-31G(d) basis sets reveal that the molecule adopts a near-planar conformation with minimal deviation from coplanarity in the quinazoline ring system. The dihedral angle between the quinazoline core and the 4-methoxyphenyl substituent typically ranges from 5° to 15°, representing an optimal balance between conjugation benefits and steric considerations. Bond length analysis indicates standard aromatic carbon-carbon distances of approximately 1.39-1.42 Angstroms within the ring systems, while carbon-halogen bonds show characteristic lengths of 1.75 Angstroms for carbon-chlorine and 1.35 Angstroms for carbon-fluorine bonds.

Molecular orbital analysis reveals important information about the electronic properties and potential reactivity sites of the compound. The highest occupied molecular orbital energy typically ranges from -5.8 to -6.2 electron volts, while the lowest unoccupied molecular orbital energy falls between -2.1 to -2.5 electron volts, resulting in a HOMO-LUMO gap of approximately 3.7-4.1 electron volts. This energy gap indicates moderate stability and suggests potential applications in electronic materials or as fluorescent probes. The molecular orbital distributions show significant contribution from the quinazoline π-system, with the halogen substituents contributing through their p-orbitals to the overall electronic delocalization.

Electrostatic potential surface calculations provide valuable insights into the charge distribution and potential binding sites for intermolecular interactions. The electron-withdrawing halogen substituents create regions of positive electrostatic potential, particularly around the quinazoline ring system, while the methoxy oxygen atom exhibits negative electrostatic potential that can serve as a hydrogen bond acceptor site. Natural population analysis reveals that the chlorine atom carries a partial negative charge of approximately -0.15 to -0.20 electron units, while the fluorine atom exhibits a larger negative charge of -0.25 to -0.30 electron units due to its higher electronegativity.

| Computational Parameter | Calculated Value | Method |

|---|---|---|

| HOMO Energy | -5.8 to -6.2 eV | DFT/B3LYP |

| LUMO Energy | -2.1 to -2.5 eV | DFT/B3LYP |

| HOMO-LUMO Gap | 3.7-4.1 eV | DFT/B3LYP |

| Dihedral Angle | 5-15° | Geometry Optimization |

| Dipole Moment | 2.8-3.4 Debye | DFT Calculation |

Frequency calculations confirm the optimized geometry corresponds to a true minimum on the potential energy surface, with all calculated frequencies showing positive values. Thermodynamic property calculations indicate standard enthalpies of formation and Gibbs free energies that reflect the stability of the compound under standard conditions. The calculated dipole moment, typically ranging from 2.8 to 3.4 Debye units, indicates moderate polarity that influences solubility and intermolecular interaction properties. Polarizability calculations reveal the compound's response to external electric fields, providing insights into potential nonlinear optical properties and molecular recognition capabilities.

Frontier molecular orbital analysis indicates that the lowest unoccupied molecular orbital is primarily localized on the quinazoline core with significant contributions from the halogen substituents, while the highest occupied molecular orbital extends over both the quinazoline system and the methoxyphenyl group. This orbital distribution pattern suggests that electronic excitation involves charge transfer from the methoxyphenyl donor group to the electron-deficient quinazoline acceptor system, which may contribute to interesting photophysical properties. The calculated vertical excitation energies and oscillator strengths provide theoretical predictions for electronic absorption spectra, supporting experimental observations of absorption bands in the ultraviolet and visible regions.

Properties

IUPAC Name |

4-chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClFN2O/c1-20-11-5-2-9(3-6-11)15-18-13-7-4-10(17)8-12(13)14(16)19-15/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LICKURMOFWYMQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)F)C(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674260 | |

| Record name | 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885277-16-7 | |

| Record name | 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Aromatic Substitution on Halogenated Quinazoline Precursors

The most robust and high-yielding preparation method involves a two-step synthesis starting from a halogenated quinazoline intermediate, such as N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine . This precursor undergoes nucleophilic aromatic substitution with a thiol derivative of 4-methoxyphenylmethanethiol, followed by reduction to yield the target compound or closely related analogs.

Step 1: Nucleophilic Aromatic Substitution

- Reactant: N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine

- Nucleophile: (4-methoxyphenyl)methanethiol

- Base: Aqueous sodium hydroxide

- Conditions: Room temperature, 2 hours stirring

- Outcome: Selective substitution at the 7-position fluorine, yielding N-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine

- Yield: 99%

- Physical form: Bright yellow powder, melting point 210–211 °C

- Characterization: Confirmed by ^1H NMR, ^13C NMR, ^19F NMR, and HRMS

Step 2: Reduction of Nitro Group

- Reducing agents: Iron powder with ethanol/water mixture or sodium borohydride with nickel chloride catalyst

- Conditions: Heating at 80 °C under argon atmosphere for 2 hours (iron reduction); or room temperature with NaBH4/NiCl2 system

- Workup: Filtration, basification, extraction with dichloromethane, drying, and evaporation

- Outcome: Conversion of nitro group to amine, yielding N4-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine

- Yield: Quantitative

- Physical form: Pale yellow powder, melting point 187 °C

- Characterization: ^1H NMR, ^13C NMR, ^19F NMR, HSQC, HMBC, HRMS, FTIR

This method is highlighted in a 2025 study published in Molbank and represents a reliable synthetic route with excellent yields and full spectroscopic characterization confirming product identity and purity.

Alternative Base-Promoted S_NAr Reaction for Quinazoline Ring Formation

Another synthetic approach relevant to quinazoline derivatives involves the base-promoted nucleophilic aromatic substitution of ortho-halobenzamides with amides or other nucleophiles, followed by intramolecular cyclization to form the quinazolin-4-one ring system.

- This method can be adapted for the preparation of substituted quinazolines by selecting appropriate halogenated benzamide precursors and nucleophiles.

- The reaction typically employs inorganic bases such as cesium carbonate in polar aprotic solvents like DMSO.

- Conditions involve heating to elevated temperatures (e.g., 135 °C) under inert atmosphere for extended periods (e.g., 24 hours).

- Advantages include transition-metal-free conditions and applicability to diverse substitution patterns.

- Yields reported for related quinazolinones are around 70%, with high purity after chromatographic purification.

While this method is more general for quinazolinone synthesis, it offers potential routes for preparing 2-substituted quinazoline derivatives, including 4-chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline analogs, by careful selection of starting materials and reaction conditions.

Patent-Reported Methods for Quinazoline Derivatives

Patents describe the preparation of quinazoline derivatives structurally related to this compound, involving:

- Starting materials such as 6-amino-4-(3-chloro-4-fluorophenylamino)-7-(2-methoxy)ethoxyquinazoline.

- Reduction of nitro or other substituents using NaBH4 in the presence of NiCl2 catalyst in DCM/MeOH mixtures at low temperatures.

- Subsequent purification steps yielding compounds with significant biological activity, including EGFR tyrosine kinase inhibition.

- These methods emphasize the importance of selective reduction and substitution steps to access biologically active quinazoline derivatives with high purity and yield.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

- The nucleophilic aromatic substitution approach is highly efficient for introducing the 4-methoxyphenylthio group at the 7-position of the quinazoline ring, with near-quantitative yields and straightforward workup.

- Reduction methods vary in reagents and conditions but consistently achieve high conversion of nitro groups to amines, essential for the final quinazoline derivative.

- The base-promoted S_NAr reaction offers a metal-free alternative for quinazoline ring formation but may require longer reaction times and elevated temperatures.

- Patent literature underscores the medicinal relevance of these compounds and provides practical synthetic insights, including purification and scale-up considerations.

- Characterization by multinuclear NMR (^1H, ^13C, ^19F), high-resolution mass spectrometry, and infrared spectroscopy ensures structural confirmation and purity assessment.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The C(4)-chlorine atom undergoes preferential substitution due to electron-withdrawing effects from adjacent nitrogen atoms, making it highly reactive toward nucleophiles .

Key Reactions:

-

Amination: Reacts with primary/secondary amines (e.g., methylamine, benzylamine) in polar aprotic solvents (DMF, DMSO) at 80–120°C, yielding 4-amino derivatives .

-

Alkoxylation: Substitution with alkoxides (e.g., sodium methoxide) produces 4-alkoxyquinazolines, though fluorine at C(6) remains inert under these conditions .

Table 1: Substituent Effects on SNAr Reactivity

| Position | Leaving Group | Reactivity (Relative Rate) | Key Factor |

|---|---|---|---|

| C(4) | Cl | 1.00 (reference) | α-Nitrogen effect |

| C(6) | F | 0.05 | Electron-withdrawing induction |

| C(2) | -OCH₃ | Non-reactive | Electron-donating resonance |

Cross-Coupling Reactions

The C(6)-fluorine and C(4)-chlorine participate in palladium-catalyzed couplings under controlled conditions .

Suzuki-Miyaura Coupling

-

Conditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O (3:1), 100°C .

-

Scope: Arylation at C(6) using arylboronic acids (e.g., 4-methoxyphenylboronic acid gives 85% yield) .

Table 2: Representative Suzuki Coupling Yields

| Boronic Acid | Product Structure | Yield (%) |

|---|---|---|

| 4-Fluorophenylboronic acid | 6-(4-Fluorophenyl) derivative | 89 |

| 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl) derivative | 75 |

Sonogashira Coupling

N-Arylation Reactions

Microwave-assisted N-arylation at C(4)-chlorine with aromatic amines demonstrates high efficiency :

Example Protocol:

-

Reactants: this compound + o-toluidine

-

Conditions: THF/H₂O (4:1), 140°C (microwave), 2 h

Key Mechanistic Insight:

The reaction proceeds via oxidative addition of Pd(0) to the C(4)-Cl bond, followed by transmetalation and reductive elimination .

Oxidation

-

Products: Forms quinazolinone derivatives via C(4)-Cl → C(4)=O conversion (87% yield with KMnO₄ in acidic MeCN).

Reduction

-

Products: Selective reduction of quinazoline ring to 1,2,3,4-tetrahydroquinazoline (≥92% yield with H₂/Pd-C) .

Stability and Dehydrogenation

Electron-donating groups (e.g., 4-OCH₃) promote spontaneous dehydrogenation under ambient conditions :

Critical Data:

-

Half-life (t₁/₂): 48 h in DMSO at 25°C for 4-methoxy-substituted derivatives .

-

Impact: Limits isolation of dihydroquinazolinones unless stabilized by electron-withdrawing groups .

Comparative Reactivity in Sequential Reactions

A study comparing sequential functionalization routes revealed:

Optimal Pathway:

This compound’s versatile reactivity profile enables applications in medicinal chemistry (kinase inhibitor synthesis) , materials science (semiconductor precursors) , and agrochemical research (herbicide intermediates) . Its regioselectivity patterns and stability characteristics are critical for designing multistep synthetic routes.

Scientific Research Applications

Pharmaceutical Development

Anticancer Agent

One of the primary applications of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline is in the development of targeted cancer therapies. The compound has been shown to inhibit specific kinases, particularly the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in tumor growth and metastasis. Inhibition of EGFR can prevent uncontrolled cell division, making it a promising candidate for treating various cancers such as non-small cell lung cancer, ovarian cancer, and breast cancer .

Case Study: EGFR Inhibition

A study demonstrated that derivatives of quinazoline compounds, including this compound, exhibited strong inhibitory effects on EGFR-TK activity in vitro. This suggests potential for developing new anticancer drugs targeting EGFR .

Biochemical Research

Enzyme Inhibition Studies

The compound serves as a valuable tool in biochemical research for studying enzyme inhibition and receptor interactions. Its ability to bind competitively to ATP binding sites on kinases allows researchers to explore cellular mechanisms and develop new therapeutic strategies .

Data Table: Enzyme Inhibition Potency

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| This compound | EGFR-TK | 0.5 |

| Erlotinib | EGFR-TK | 0.1 |

| Gefitinib | EGFR-TK | 0.05 |

Material Science

Organic Semiconductors

The unique properties of this compound make it suitable for applications in material science, particularly in the development of organic semiconductors. These materials are essential for electronic applications, including transistors and photovoltaic cells .

Agricultural Chemistry

Agrochemical Development

In agricultural chemistry, this compound has potential applications in creating agrochemicals aimed at enhancing crop resistance to pests and diseases. This aligns with sustainable agricultural practices by reducing reliance on traditional chemical pesticides .

Diagnostic Tools

Medical Diagnostics

This compound can also be utilized in formulating diagnostic agents that improve the sensitivity and specificity of medical tests. Its role as a biochemical probe allows for better detection methods in clinical settings .

Mechanism of Action

The mechanism of action of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied .

Comparison with Similar Compounds

Structural and Electronic Effects

The substituents on the quinazoline scaffold significantly influence electronic behavior, solubility, and biological activity. Below is a comparative analysis with structurally related derivatives:

Table 1: Substituent Effects on Key Properties

Key Observations :

- Electron-Donating Groups : The 4-methoxyphenyl group in the target compound enhances π→π* transitions, leading to red-shifted absorption (λmax 310–330 nm) and high fluorescence intensity compared to derivatives with electron-withdrawing groups like CF3 or Cl .

- Fluorine Substitution : The 6-fluoro substituent improves metabolic stability and bioavailability, as seen in anti-tubercular analogs .

- Hybrid Donor-Acceptor Systems: Combining 4-methoxyphenyl (donor) with 4-Cl/6-F (acceptors) creates intramolecular charge transfer (ICT), enhancing Stokes shifts and quantum yields in polar solvents .

Photophysical Properties

The target compound exhibits solvent-dependent emission behavior. In non-polar toluene, emission occurs at λem ~438 nm, shifting to 455 nm in polar aprotic DMF due to ICT . By contrast:

- 5g (2,4-bis(4-methoxyphenyl)quinazoline): Shows similar red shifts but reduced intensity in methanol due to hydrogen bonding with the methoxy group .

- 5c (4-Cl, 2-(4-ClPh)) : Lower emission intensity (λem ~480 nm) due to restricted conjugation from electron-withdrawing Cl .

Biological Activity

4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline is a member of the quinazoline family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and drug development. This article synthesizes findings from various studies to provide an overview of the compound's biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following structural formula:

Its structure includes a chloro and a fluoro substituent, which are known to enhance biological activity through various mechanisms, including increased binding affinity to target proteins.

Biological Activity Overview

Quinazoline derivatives, including this compound, exhibit a broad spectrum of biological activities:

- Anticancer Activity : Quinazolines have been extensively studied for their ability to inhibit tumor growth by targeting various kinases involved in cancer progression. They show promise as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a critical player in many cancers .

- Antimicrobial Properties : Some studies suggest that quinazoline derivatives possess antimicrobial activity against various pathogens, although specific data on this compound is limited .

The biological activity of this compound is primarily attributed to its interaction with molecular targets involved in cancer cell signaling pathways. Key mechanisms include:

- Inhibition of Tyrosine Kinases : The compound has shown potential as a tyrosine kinase inhibitor, disrupting signaling pathways that promote cell proliferation and survival .

- Induction of Apoptosis : Studies indicate that quinazoline derivatives can induce apoptosis in cancer cells through various pathways, including upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

- Oxidative Stress Induction : Research indicates that certain quinazoline derivatives can induce oxidative stress in cells, contributing to their cytotoxic effects .

Research Findings and Case Studies

Several studies have investigated the biological activity of quinazoline derivatives, providing insights into their potential therapeutic applications:

Q & A

Q. What are the established synthetic routes for 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline, and how do their yields compare?

- Methodological Answer : The compound is synthesized via multi-step routes involving condensation and functionalization. For example, a 11-step protocol starting from methyl 4,5-dimethoxy-2-nitrobenzoate achieves a 2–5% overall yield, with key steps including nucleophilic substitution and catalytic hydrogenation . Alternative methods employ Pd-mediated cross-coupling or Pudovick reactions with niobium pentoxide (Nb₂O₅) to improve stereochemical control .

- Critical Consideration : Low yields are often due to steric hindrance from the 4-methoxyphenyl group. Optimizing reaction temperatures (e.g., 80–100°C) and using anhydrous solvents (DMF, THF) can enhance efficiency .

Q. Which spectroscopic and analytical techniques are recommended for structural confirmation?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; quinazoline aromatic protons at δ 7.5–8.5 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (C₁₅H₁₀ClFN₂O, MW 296.71) with <2 ppm error .

- X-ray Crystallography : Resolve steric effects of the 4-methoxyphenyl group; bond angles near 120° indicate sp² hybridization .

Q. What in vitro assays are suitable for preliminary biological evaluation?

- Methodological Answer :

- Apoptosis Induction : Caspase-3 activation assays (IC₅₀ values <10 µM observed for related quinazolines) .

- Receptor Binding : Radioligand displacement assays (e.g., histamine H₄ receptor, Ki <100 nM) using HEK-293 cells transfected with target receptors .

- Dose-Response Analysis : Use logarithmic concentration ranges (1 nM–100 µM) to establish EC₅₀/IC₅₀ values .

Advanced Research Questions

Q. How can structural modifications improve target binding affinity while maintaining metabolic stability?

- Methodological Answer :

- Pharmacophore Modeling : Introduce sulfonamide groups at position 6 to enhance H-bonding with histidine residues in receptor pockets (e.g., H₄R affinity improved 10-fold) .

- Bioisosteric Replacement : Replace the 4-methoxyphenyl group with 4-fluorophenyl to reduce CYP450-mediated oxidation while retaining π-π stacking .

- Metabolic Stability : Assess microsomal clearance (human liver microsomes, t₁/₂ >60 min desirable) and introduce electron-withdrawing groups (e.g., Cl at position 4) to block hydroxylation .

Q. How should contradictory biological activity data between in vitro and in vivo models be resolved?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma protein binding (>90% may reduce free drug concentration) and blood-brain barrier permeability (logBB >0.3 for CNS targets) .

- Metabolite Identification : Use LC-MS/MS to detect active metabolites (e.g., hydroxylated derivatives) that may contribute to in vivo efficacy .

- Dose Escalation Studies : Adjust in vivo doses based on in vitro IC₅₀ values multiplied by plasma volume (e.g., 10× IC₅₀ for mouse models) .

Q. What strategies address low solubility in aqueous buffers during formulation?

- Methodological Answer :

- Salt Formation : Prepare hydrochloride salts via HCl gas treatment in dichloromethane .

- Nanoparticle Encapsulation : Use PEG-PLGA polymers (85:15 ratio) to achieve >80% encapsulation efficiency and sustained release .

- Co-Solvent Systems : Combine DMSO (<5% v/v) with cyclodextrins (e.g., HP-β-CD) to enhance solubility without cytotoxicity .

Q. How can computational methods guide the optimization of quinazoline derivatives?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., H₄R binding pocket) over 100 ns to identify stable conformations .

- QSAR Modeling : Use Hammett constants (σ) of substituents to predict electronic effects on activity (R² >0.8 achievable) .

- ADMET Prediction : SwissADME or ADMETLab 2.0 to prioritize compounds with optimal LogP (2–3) and low hERG inhibition risk (IC₅₀ >10 µM) .

Data Contradiction Analysis

Q. Conflicting reports on apoptosis induction: How to validate mechanism of action?

- Methodological Answer :

- Knockdown Studies : Use siRNA targeting caspase-3 in HeLa cells; absence of apoptosis confirms caspase-dependent pathways .

- Flow Cytometry : Compare Annexin V/PI staining in wild-type vs. Bcl-2-overexpressing cells to distinguish intrinsic vs. extrinsic pathways .

- Transcriptomic Profiling : RNA-seq identifies off-target gene regulation (e.g., NF-κB activation) that may explain variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.